

Best practices for handling and storing Delphinidin 3-galactoside standards.

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Compound of Interest

Compound Name: Delphinidin 3-galactoside

Cat. No.: B150078

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Technical Support Center: Delphinidin 3-galactoside Standards

This guide provides best practices, troubleshooting advice, and experimental protocols for the handling and storage of **Delphinidin 3-galactoside** standards to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store solid **Delphinidin 3-galactoside** standard upon receipt?

A1: Upon receipt, solid **Delphinidin 3-galactoside** standard should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended.[1][2][3][4][5] Some suppliers suggest storage at temperatures below -15°C.[6] The compound is typically a dark, bluish, or dark red/purple powder.[7][8][9]

Q2: How should I prepare and store stock solutions of **Delphinidin 3-galactoside**?

A2: Stock solutions should be prepared in a suitable solvent and stored at low temperatures. For long-term storage of several months, -80°C is recommended.[1] For shorter periods of up to one month, -20°C is acceptable.[1] It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Always store solutions in tightly sealed vials, protected from light.

Q3: What are the recommended solvents for dissolving **Delphinidin 3-galactoside**?

A3: **Delphinidin 3-galactoside** is soluble in various polar and organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[1] It is also soluble in methanol, ethanol, acetone, chloroform, and dichloromethane.[8][10][11] For aqueous solutions, solubility is generally higher in acidic conditions, which help to stabilize the flavylium cation form of the anthocyanin.[6][12] Acidified methanol or water (e.g., with a small percentage of formic acid or HCl) is often used for extraction and analytical purposes.[12][13][14]

Q4: Is **Delphinidin 3-galactoside** sensitive to light and pH?

A4: Yes, like most anthocyanins, **Delphinidin 3-galactoside** is sensitive to light, pH, and temperature.[15] Exposure to light can cause degradation. Its color and stability are highly pH-dependent; the characteristic red/purple color is most stable in acidic conditions (pH < 3).[6] As the pH increases, it can undergo structural transformations, leading to a change in color and eventually degradation.[15]

Storage Condition Summary

Condition	Solid Standard	Stock Solution
Short-Term Storage	Cool, dry, dark place[7][16]	-20°C (for up to 1 month)[1]
Long-Term Storage	-20°C[1][2][3][4][5]	-80°C (for up to 6 months)[1]
Key Considerations	Protect from light and moisture.[1][16]	Aliquot to avoid freeze-thaw cycles.[1] Protect from light.[1]

Troubleshooting Guides

Problem: The solid standard has changed color or appears clumpy.

- **Possible Cause:** This may indicate degradation due to moisture absorption or improper storage conditions. Anthocyanins are hygroscopic and can degrade when exposed to humidity.

- Solution: Discard the standard if significant color change or clumping is observed, as its purity may be compromised. Always ensure the vial is tightly sealed and stored in a desiccated environment if possible.

Problem: The standard is difficult to dissolve completely.

- Possible Cause 1: The chosen solvent may not be optimal, or the concentration is too high.
- Solution 1: If using DMSO, gentle warming to 37°C and brief ultrasonication can aid dissolution.^[7] Be aware that hygroscopic DMSO can negatively impact solubility, so use a fresh, unopened vial.^[1] For other solvents, ensure they are of high purity. Acidifying the solvent (e.g., with 0.1% formic acid) can improve the solubility of anthocyanins.^[12]
- Possible Cause 2: The compound may have started to degrade, forming less soluble polymers.
- Solution 2: If the standard is old or has been stored improperly, degradation is possible. It is best to use a fresh standard.

Problem: Inconsistent results in cell-based assays.

- Possible Cause: Repeated freeze-thaw cycles of the stock solution may have led to degradation of the active compound.
- Solution: Always prepare single-use aliquots of your stock solution to maintain its integrity.^[1] Prepare fresh dilutions for each experiment from a properly stored aliquot.

Problem: Poor peak shape or multiple peaks in HPLC analysis.

- Possible Cause 1: Degradation of the standard. Anthocyanins can degrade at non-acidic pH, high temperatures, or in the presence of oxygen, leading to peak tailing, broadening, or the appearance of degradation product peaks.^{[12][15]}
- Solution 1: Ensure the mobile phase is sufficiently acidic (pH 1-3 is common) to maintain the stable flavylum cation form.^[6] Prepare fresh solutions of the standard for each analytical run and keep sample vials in a cooled autosampler.

- Possible Cause 2: Interaction with the HPLC column. Residual silanol groups on C18 columns can interact with the cationic form of the anthocyanin, causing peak tailing.
- Solution 2: Use a high-quality, end-capped C18 column. The use of an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) helps to suppress silanol interactions and improve peak shape.^[4]
- Possible Cause 3: Co-elution with impurities or isomers.
- Solution 3: Optimize the gradient elution profile to improve the resolution between peaks.^[4] Using a high-resolution column can also help.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of **Delphinidin 3-galactoside**. Optimization may be required depending on the specific instrument and sample matrix.

- Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
- Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 5% Formic Acid in HPLC-grade water.
- Mobile Phase B: 5% Formic Acid in Acetonitrile.
- Gradient Program:
 - 0-1 min: 100% A
 - 1-12 min: Linear gradient to 75% A, 25% B
 - 12-14 min: Hold at 75% A, 25% B
 - 14-16 min: Return to 100% A

- 16-20 min: Re-equilibration at 100% A
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40°C.[13]
- Detection Wavelength: 520 nm.
- Injection Volume: 10-20 µL.
- Standard Preparation: Prepare a stock solution in acidified methanol (e.g., 1% HCl in methanol).[13] Dilute to the desired concentration range for the calibration curve using Mobile Phase A.

DPPH Radical Scavenging Antioxidant Assay

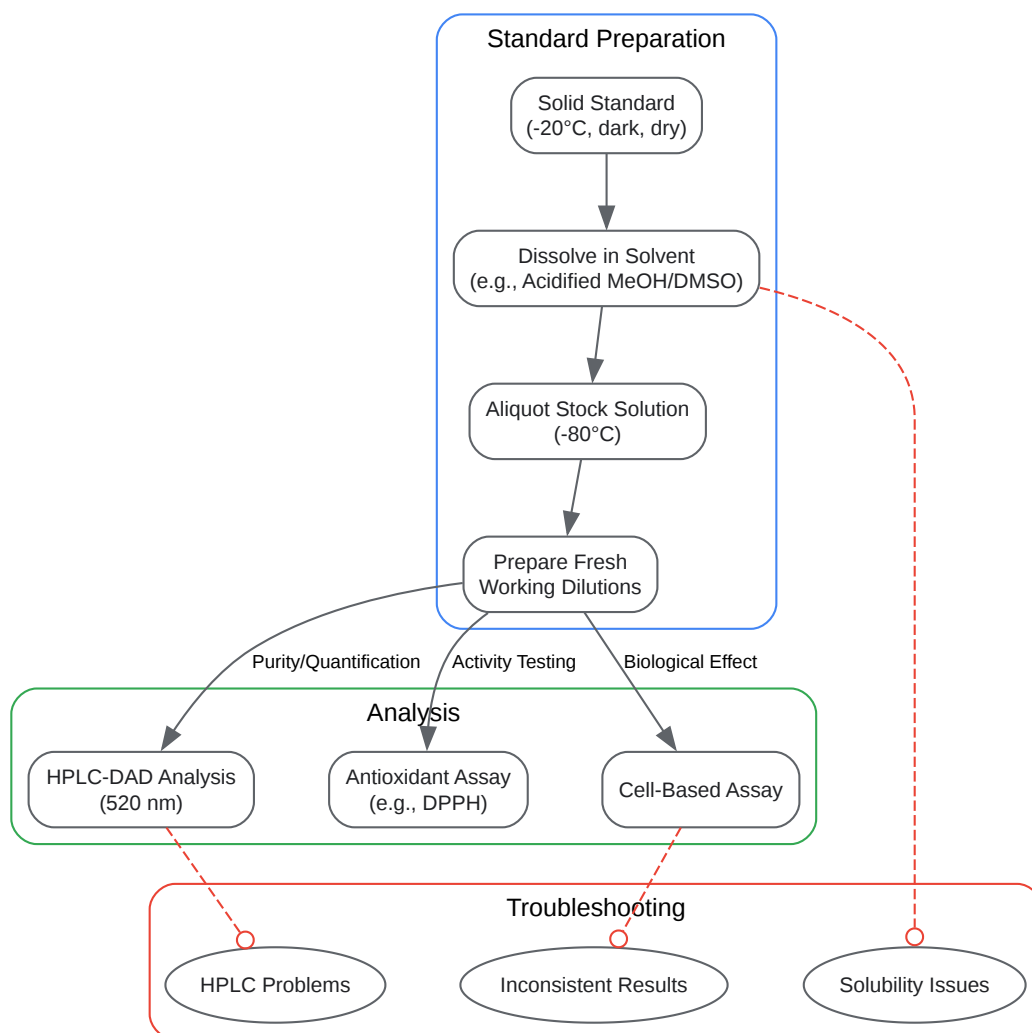
This protocol outlines a common method for assessing the antioxidant capacity of **Delphinidin 3-galactoside**.

- Reagents:
 - DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: Prepare a 0.1 mM solution of DPPH in methanol.[17]
 - **Delphinidin 3-galactoside**: Prepare a series of dilutions in methanol.
 - Positive Control: Ascorbic acid or Trolox solution in methanol.[17]
- Procedure:
 - In a 96-well plate or cuvettes, add 50 µL of the **Delphinidin 3-galactoside** solution (or control/blank).
 - Add 150 µL of the 0.1 mM DPPH solution to each well.
 - Mix gently and incubate in the dark at room temperature for 30 minutes.[17]
 - Measure the absorbance at 515-517 nm using a spectrophotometer or plate reader.[17]

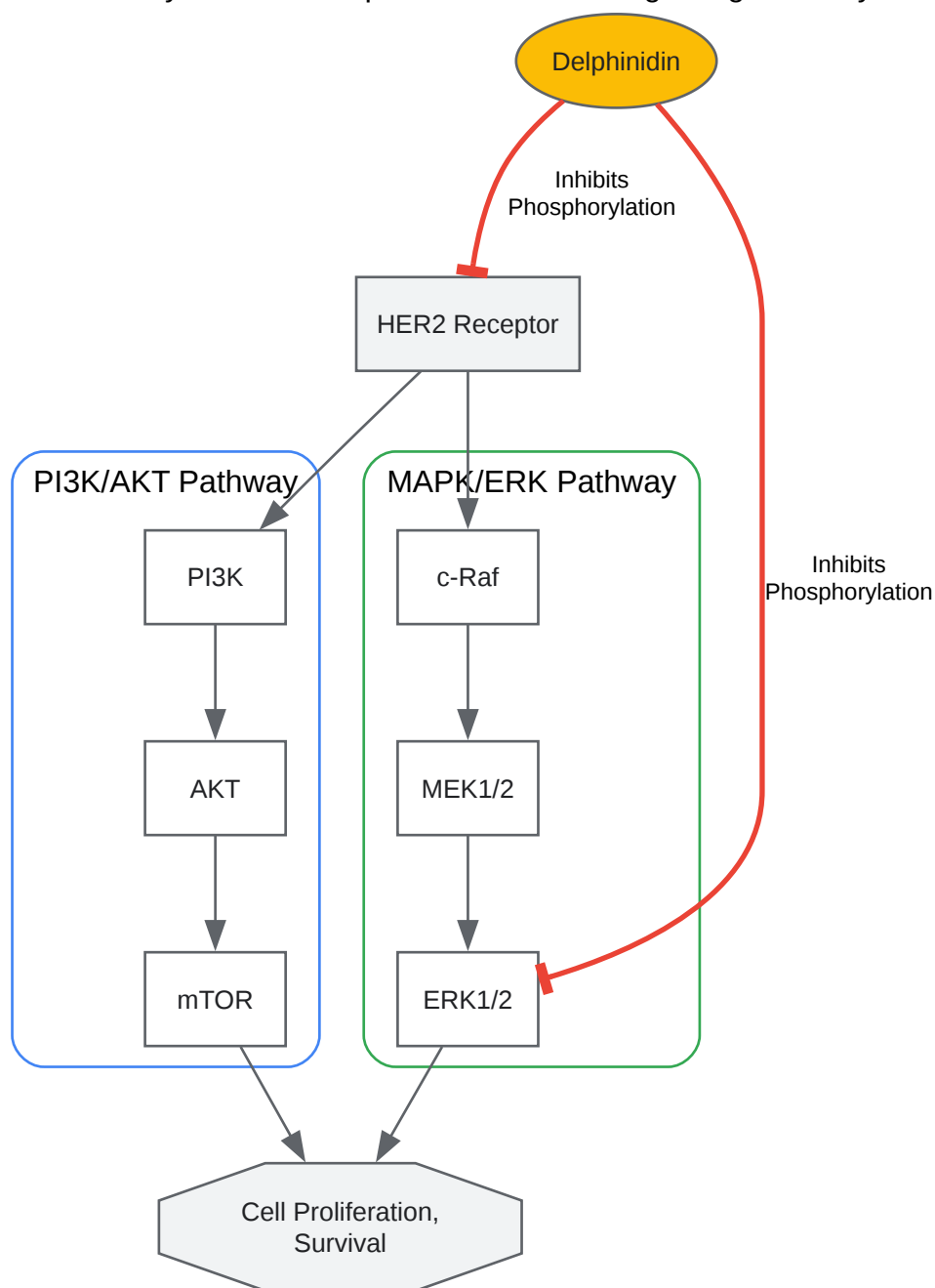
- Methanol is used as the blank.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = [(Abs_control - Abs_sample) / Abs_control] \times 100$ Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the standard.

Visualized Workflows and Pathways

General Experimental Workflow for Delphinidin 3-galactoside

[Click to download full resolution via product page](#)Caption: Workflow for preparation and analysis of **Delphinidin 3-galactoside**.

Inhibitory Action of Delphinidin on HER2 Signaling Pathway

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Caption: Delphinidin inhibits key nodes in cancer cell proliferation pathways.[2][10]

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